molecular formula C17H21N3O3S B2970465 N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide CAS No. 443353-35-3

N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Cat. No. B2970465
CAS RN: 443353-35-3
M. Wt: 347.43
InChI Key: KIGPHTWGWCMQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a chemical compound that has been synthesized for scientific research purposes. It is a quinazoline derivative that has potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Antitumor Activity

Several studies have synthesized derivatives of N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide, demonstrating moderate to significant antitumor activities against various malignant tumor cells. For example, Horishny and Matiychuk (2020) developed a preparative procedure for the synthesis of butanamides with demonstrated antitumor activity against most malignant tumor cells, particularly the UO31 renal cancer cell line, which showed high sensitivity to the compounds tested (Horishny & Matiychuk, 2020). Similarly, Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, with certain derivatives showing remarkable broad-spectrum antitumor activity and potential as more potent agents compared to the positive control 5-FU (Al-Suwaidan et al., 2016).

Antiviral Properties

The study on (quinazolin-4-ylamino)methylphosphonates by Luo et al. (2012) described the synthesis of new derivatives via microwave irradiation. Some of these compounds displayed weak to good antiviral activity against the Tobacco mosaic virus (TMV), indicating potential applications in the development of antiviral agents (Luo et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Research has also indicated the potential of this compound derivatives for antimicrobial and anti-inflammatory applications. Kumar and Rajput (2009) synthesized a series of quinazolin-4-one derivatives that showed varying degrees of anti-inflammatory activity, suggesting their potential in treating inflammation-related conditions (Kumar & Rajput, 2009).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15(18-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)19-17(20)24/h1-2,6-7,12H,3-5,8-11H2,(H,18,21)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGPHTWGWCMQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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